molecular formula C7H10S2Se B2890086 5-Tert-butyl-1,3-thiaselenole-2-thione CAS No. 65456-31-7

5-Tert-butyl-1,3-thiaselenole-2-thione

Cat. No.: B2890086
CAS No.: 65456-31-7
M. Wt: 237.25
InChI Key: SDWKIVQTVKFYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Tert-butyl-1,3-thiaselenole-2-thione” is a chemical compound with the molecular formula C7H10S2Se . It is available for purchase from various chemical suppliers.

Scientific Research Applications

1. Single-Component Conductors

Researchers have explored the use of bulky substituents like tert-butyl in controlling solid-state structures and charge mobility in organic semiconductors. A novel single component molecular conductor, featuring a tert-butyl group, exhibits a unique stacked structure and shows weak conductivity at ambient pressure. This finding is significant for understanding the steric effects in single component conductors and their potential applications (Filatre-Furcate et al., 2016).

2. Biosynthesis of Key Intermediates

Tert-butyl groups have been utilized in the biosynthesis of critical intermediates for atorvastatin and rosuvastatin. A study demonstrated the enhanced biotransformation process in organic solvents, achieving high yield and enantiomeric excess. This research paves the way for efficient biosynthesis methods in pharmaceutical production (Liu et al., 2018).

3. Gold Dithiolene Complexes

The tert-butyl group has been involved in the transformation of N-tert-butyl-1,3-thiazoline-2-thione derivatives to produce gold dithiolene complexes. These complexes exhibit unique properties like oxidation to neutral radical species, which could have implications in various fields including materials science (Filatre-Furcate et al., 2015).

4. Structural Analyses of Lithium Ester Enolates

The tert-butyl group's influence was studied in lithium enolates of esters. These analyses provide insights into the structures of ester enolates, crucial in synthetic organic chemistry. Understanding these structures helps in deducing reaction paths and intermediate compounds in chemical syntheses (Seebach et al., 1985).

5. Directed Evolution in Stereoselective Synthesis

Research on tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in drug synthesis, has involved the directed evolution of carbonyl reductase. This has implications for improving enzymatic activity and efficiency in pharmaceutical synthesis, demonstrating the tert-butyl group's role in enhancing biotechnological applications (Liu et al., 2017).

Properties

IUPAC Name

5-tert-butyl-1,3-thiaselenole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S2Se/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWKIVQTVKFYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C[Se]C(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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